

# Application of $\delta$ -Undecalactone in Flavor and Fragrance Chemistry: Application Notes and Protocols

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## Compound of Interest

Compound Name: *6-Hexyltetrahydro-2H-pyran-2-one*

Cat. No.: B1345184

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

$\delta$ -Undecalactone (delta-undecalactone) is a naturally occurring and synthetically produced lactone that is a valuable component in the flavor and fragrance industry.<sup>[1][2]</sup> It is characterized by its creamy, fatty, coconut, and fruity (peach-like) aroma and taste profile.<sup>[3]</sup> This lactone is found in a variety of natural sources, including fruits like peaches and blackberries, as well as in dairy products such as milk and butter.<sup>[4][5]</sup> Its versatile sensory profile makes it a key ingredient in the formulation of a wide range of food flavors, particularly in dairy, fruit, and baked good applications, as well as in fragrances to impart creamy and fruity notes.<sup>[2][6]</sup>

This document provides detailed application notes and experimental protocols for the use of  $\delta$ -undecalactone in flavor and fragrance chemistry, intended for researchers, scientists, and professionals in drug development who may encounter this molecule in their work.

## Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of  $\delta$ -undecalactone is essential for its effective application.

| Property          | Value  | Reference(s)                            |
|-------------------|--|---|
| Chemical Name     | 6-Hexyltetrahydro-2H-pyran-2-one                         | <a href="#">[7]</a>                     |
| Synonyms          | Undecano-1,5-lactone, 5-Hydroxyundecanoic acid δ-lactone | <a href="#">[5]</a>                     |
| CAS Number        | 710-04-3   | <a href="#">[6]</a>                     |
| FEMA Number       | 3294   |   |
| Molecular Formula | C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>           | <a href="#">[6]</a>                     |
| Molecular Weight  | 184.28 g/mol   |   |
| Appearance        | Colorless to pale yellow liquid                          | <a href="#">[5]</a>                     |
| Odor Profile      | Creamy, fatty, coconut, fruity, peach, waxy              | <a href="#">[3]</a> <a href="#">[4]</a> |
| Taste Profile     | Creamy, milky, peach notes                               | <a href="#">[3]</a>                     |
| Boiling Point     | 152-155 °C at 10.5 mmHg                                  | <a href="#">[4]</a>                     |
| Density           | 0.958 - 0.969 g/mL at 25 °C                              |   |
| Refractive Index  | 1.457 - 1.461 at 20°C                                    | <a href="#">[6]</a>                     |
| Solubility        | Soluble in alcohol and fixed oils; insoluble in water    | <a href="#">[8]</a>                     |

## Natural Occurrence and Concentration in Food Products

δ-Undecalactone has been identified and quantified in various food products. The following table summarizes some of the reported concentrations.

| Food Product  | Concentration Range   | Reference(s) |
|---|-----------------------|--------------|
| Butter  | 0.1 - 0.5 ppm         | [9]          |
| Coconut Meat  | Minor component       | [9]          |
| Spray-dried Skim Milk   | Present               | [9]          |
| Aged Wagyu Beef   | Contributes to flavor | [9]          |
| Apple, Blackberry, Cream,<br>Grape Brandy, Melon, Milk,<br>Rum, Whiskey, Wine, Wheat<br>Bread | Naturally found       | [5]          |

## Experimental Protocols

### Protocol 1: Chemical Synthesis of $\delta$ -Undecalactone via Baeyer-Villiger Oxidation

This protocol describes the synthesis of  $\delta$ -undecalactone from 2-hexylcyclopentanone through a Baeyer-Villiger oxidation, a common method for producing lactones from cyclic ketones.[\[10\]](#) [\[11\]](#)

Objective: To synthesize  $\delta$ -undecalactone by oxidizing 2-hexylcyclopentanone.

Materials:

- 2-hexylcyclopentanone
- meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- Brine (saturated sodium chloride solution)

- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

**Procedure:**

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hexylcyclopentanone in dichloromethane. Place the flask in an ice bath and begin stirring.
- Addition of Oxidant: Slowly add a solution of m-CPBA in dichloromethane to the stirred solution of the ketone. The addition should be dropwise to maintain a low reaction temperature and control the exothermic reaction.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up:
  - Quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess peroxy acid.
  - Wash the organic layer with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
  - Wash the organic layer with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Purification:
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  - Purify the crude  $\delta$ -undecalactone by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
- Characterization: Confirm the identity and purity of the synthesized  $\delta$ -undecalactone using techniques such as GC-MS,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR.

## Protocol 2: Biocatalytic Production of $\delta$ -Undecalactone using *Yarrowia lipolytica*

This protocol outlines a general procedure for the microbial production of  $\delta$ -undecalactone using the yeast *Yarrowia lipolytica*, which is known for its ability to produce various lactones from fatty acid precursors.<sup>[5]</sup>

**Objective:** To produce  $\delta$ -undecalactone through the biotransformation of a suitable fatty acid precursor by *Yarrowia lipolytica*.

### Materials:

- *Yarrowia lipolytica* strain (e.g., a wild-type or engineered strain)
- Yeast extract peptone dextrose (YPD) medium for pre-culture
- Production medium containing a suitable carbon source (e.g., glucose), nitrogen source, mineral salts, and a precursor fatty acid (e.g., undecanoic acid or a related substrate)
- Shake flasks or a bioreactor
- Incubator shaker

- Centrifuge
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS) for analysis

**Procedure:**

- Pre-culture Preparation: Inoculate a single colony of *Yarrowia lipolytica* into a sterile shake flask containing YPD medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 24-48 hours until a dense culture is obtained.
- Production Phase:
  - Inoculate the production medium in a larger shake flask or a sterilized bioreactor with the pre-culture (e.g., 5-10% v/v).
  - Add the precursor fatty acid to the culture. The concentration of the precursor should be optimized to avoid toxicity to the cells.
  - Incubate under controlled conditions of temperature (28-30°C), pH, and aeration for 72-120 hours.
- Extraction:
  - After the fermentation, harvest the cells by centrifugation.
  - Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction two to three times.
  - Combine the organic extracts and dry over anhydrous sodium sulfate.
- Analysis and Purification:

- Filter the dried extract and concentrate it using a rotary evaporator.
- Analyze the crude extract by GC-MS to identify and quantify the produced  $\delta$ -undecalactone.
- If necessary, purify the  $\delta$ -undecalactone from the crude extract using column chromatography or distillation.

## Protocol 3: Sensory Evaluation - Triangle Test

The triangle test is a discriminative sensory analysis method used to determine if a sensory difference exists between two products.[\[12\]](#)

**Objective:** To determine if the addition of  $\delta$ -undecalactone to a product base (e.g., a beverage or a lotion) results in a perceivable sensory difference.

### Materials:

- Product base (e.g., unflavored beverage, unscented lotion)
- $\delta$ -Undecalactone at a specific concentration
- Sensory panel of at least 20-30 trained or consumer panelists
- Identical sample cups coded with random three-digit numbers
- Odor-free room with controlled lighting and temperature
- Water for palate cleansing (for flavor evaluation)

### Procedure:

- **Sample Preparation:** Prepare two sets of samples: a control (product base only) and a test sample (product base with  $\delta$ -undecalactone).
- **Triangle Setup:** For each panelist, present three coded samples. Two of the samples will be identical (either both control or both test), and one will be different. The order of presentation should be randomized for each panelist.

- Evaluation:
  - Instruct the panelists to evaluate the samples from left to right.
  - Ask them to identify the sample that is different from the other two.
  - For flavor evaluation, provide water for panelists to rinse their mouths between samples.
- Data Analysis:
  - Count the number of correct identifications.
  - Use a statistical table for the triangle test (based on the number of panelists) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g.,  $p < 0.05$ ). A significant result indicates that a perceivable difference exists between the control and test samples.

## Signaling Pathways and Experimental Workflows

### Olfactory and Gustatory Signaling

The perception of  $\delta$ -undecalactone involves the activation of specific receptors in the olfactory and gustatory systems. While the exact olfactory receptors for  $\delta$ -undecalactone are not yet fully characterized, lactones are known to interact with a range of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs).<sup>[13]</sup> In the gustatory system, some lactones have been shown to activate bitter taste receptors (TAS2Rs) and the transient receptor potential vanilloid 1 (TRPV1) channel, which is also known as the capsaicin receptor.<sup>[3][12][14]</sup>

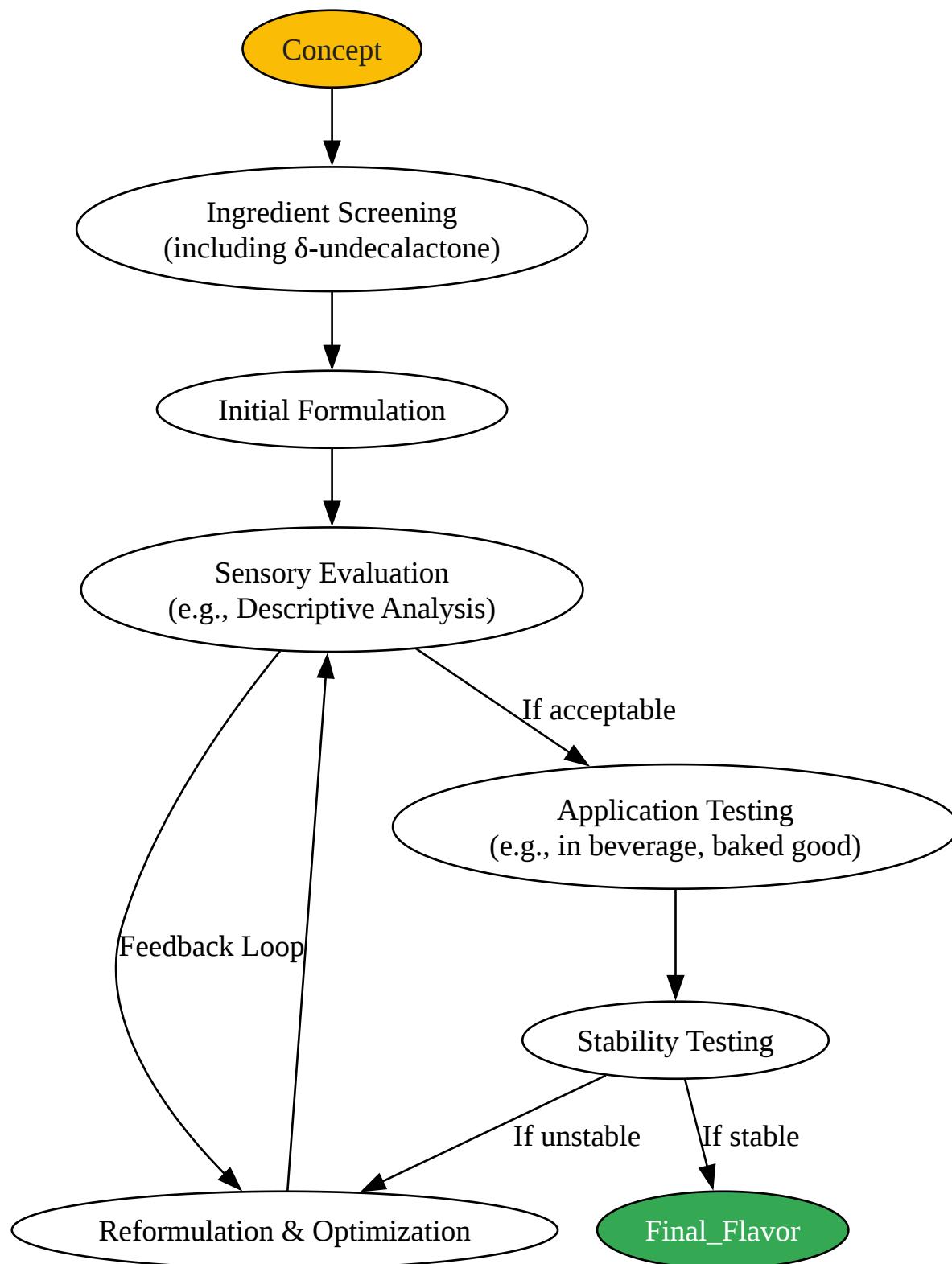


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Proposed signaling pathways for  $\delta$ -undecalactone perception.

## Experimental Workflow for Flavor Creation

The creation of a new flavor incorporating  $\delta$ -undecalactone typically follows a structured workflow, from initial concept to final application testing.



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Workflow for flavor creation with  $\delta$ -undecalactone.

## Stability and Application in Food Processing

The stability of flavor compounds during food processing is a critical factor. While specific data on the thermal degradation of  $\delta$ -undecalactone during pasteurization is limited, the general effects of heat treatment on milk components are well-documented.<sup>[15][16]</sup> Lactones can be susceptible to hydrolysis under certain pH and temperature conditions.

## Protocol 4: Stability Testing of $\delta$ -Undecalactone in a Food Matrix

This protocol provides a framework for assessing the stability of  $\delta$ -undecalactone in a liquid food matrix, such as milk or fruit juice, under simulated pasteurization conditions.

**Objective:** To quantify the degradation of  $\delta$ -undecalactone in a food matrix after heat treatment.

### Materials:

- Food matrix (e.g., milk, fruit juice)
- $\delta$ -Undecalactone standard solution
- Sealed, heat-resistant vials
- Water bath or heating block
- Ice bath
- Extraction solvent (e.g., hexane, diethyl ether)
- Internal standard (e.g., a related lactone not present in the sample)
- Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

### Procedure:

- **Sample Preparation:** Spike the food matrix with a known concentration of  $\delta$ -undecalactone and the internal standard. Aliquot the spiked matrix into the heat-resistant vials and seal

them.

- Heat Treatment:

- Prepare a control sample by immediately proceeding to extraction without heating.
- Place the other vials in a pre-heated water bath at the desired pasteurization temperature (e.g., 72°C for HTST simulation).
- Remove vials at specific time points (e.g., 0, 15, 30, 60 seconds, and longer intervals if needed).
- Immediately quench the reaction by placing the vials in an ice bath.

- Extraction:

- Perform a liquid-liquid extraction of the heat-treated samples using a suitable organic solvent.
- Dry the organic extracts over anhydrous sodium sulfate.

- Analysis:

- Analyze the extracts by GC-FID or GC-MS.
- Quantify the concentration of  $\delta$ -undecalactone at each time point relative to the internal standard.

- Data Analysis: Plot the concentration of  $\delta$ -undecalactone versus time to determine its degradation kinetics under the tested conditions.

## Conclusion

$\delta$ -Undecalactone is a versatile and impactful ingredient in the flavor and fragrance industry. Its unique sensory properties make it suitable for a wide range of applications. A thorough understanding of its physicochemical properties, methods of synthesis, sensory perception, and stability is crucial for its effective use. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists working with this

important lactone. Further research into its specific interactions with olfactory receptors and its stability in various food matrices will continue to expand its application potential.

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